![molecular formula C19H15ClN2O2S B2628320 7-chloro-2-(3-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902938-87-8](/img/structure/B2628320.png)

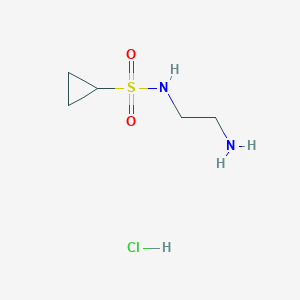

7-chloro-2-(3-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

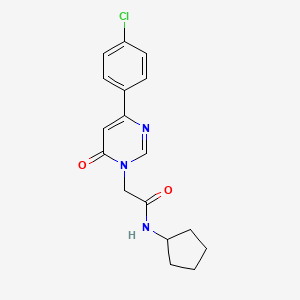

The compound is a derivative of chromeno[2,3-d]pyrimidine, which is a type of heterocyclic compound . These compounds often exhibit various biological activities and are of interest in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of such compounds typically consists of a pyrimidine ring fused with a chromene ring . The exact structure would depend on the positions and types of the substituents.Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, pyrrolo[2,3-d]pyrimidines are known to undergo various chemical reactions, including electrophilic substitution, nucleophilic aromatic substitution, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact molecular structure. Factors that could influence these properties include the types and positions of the substituents on the rings .Scientific Research Applications

Chemical Sensing Applications

A study explored the synthesis of chromeno[d]pyrimidine derivatives as colorimetric chemosensors for detecting Hg2+ ions. The chemosensor exhibited excellent sensitivity towards Hg2+ ions, showing a color change from white to light pink in ethanol solution, indicating its potential for environmental monitoring and safety assessments (Jamasbi et al., 2021).

Antimicrobial and Antitubercular Activity

Several studies have synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their in vitro antimicrobial and antitubercular activities. These derivatives showed pronounced activity against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents (Kamdar et al., 2011). Further research confirmed that related chromene derivatives also exhibited significant antibacterial activities, underscoring their utility in developing new antimicrobial treatments (Okasha et al., 2016).

Anticancer Potential

Research into chromene derivatives, including those related to the specified compound, has demonstrated their potential as leads for anticancer drugs. Molecular modeling and docking studies suggest that certain stereoisomers may act as DNA intercalators, offering a promising avenue for the development of new anticancer therapies (Santana et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-chloro-2-(3-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2S/c1-2-23-14-5-3-4-11(9-14)17-21-18-15(19(25)22-17)10-12-8-13(20)6-7-16(12)24-18/h3-9H,2,10H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRJDTVYBRTKRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)

![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2628252.png)

![Pyridin-4-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2628255.png)